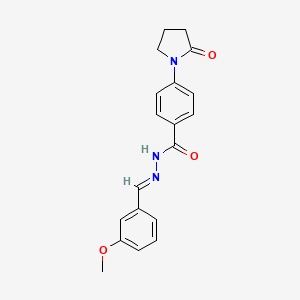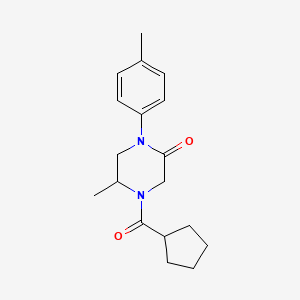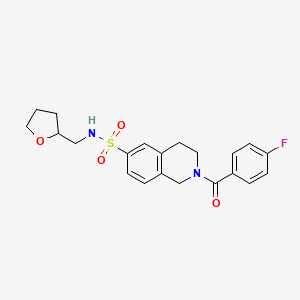![molecular formula C21H22N4O3 B5514687 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5514687.png)
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest belongs to a class of synthetic molecules incorporating the 1,2,4-oxadiazole ring, a moiety known for its prevalence in pharmacologically active compounds. This specific compound is part of a broader exploration into benzamides and oxadiazoles, which are researched for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from basic aromatic or aliphatic acids, leading to the formation of the 1,2,4-oxadiazole core and subsequent attachment of various functional groups, including the morpholino and benzamide functionalities. A common approach includes acylation, cyclization, and amide formation reactions (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds within this family often features a central 1,2,4-oxadiazole ring flanked by phenyl groups and substituted with various side chains, including morpholino groups. These structures have been elucidated through techniques like NMR, IR, and X-ray diffraction, revealing details such as bond lengths, angles, and the overall 3D conformation of the molecules. The precise arrangement of these groups impacts the compound's physical and chemical properties and its biological activity (Sharma et al., 2016).
Chemical Reactions and Properties
Compounds in this class participate in a variety of chemical reactions, reflecting their reactive oxadiazole core and the nucleophilic nature of the morpholino group. These reactions include nucleophilic substitution, cycloadditions, and rearrangements under different conditions, which can be used to further modify the compound or explore its reactivity (Rodriguez et al., 1983).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of morpholino and benzamide groups contributes to the compound's polarity, affecting its solubility in various solvents. Crystallographic studies provide insights into the lattice structure and molecular packing, which have implications for the compound's stability and reactivity (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are key to understanding the compound's behavior in biological systems and its mechanism of action. The oxadiazole ring is a site of considerable chemical reactivity, offering potential for further functionalization and the development of derivative compounds with tailored biological activities (Buscemi et al., 1996).
Scientific Research Applications
Anticancer Applications
- A study by Ravinaik et al. (2021) involved the design, synthesis, and evaluation of a series of benzamides, including structures similar to N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide, for their anticancer activity against various cancer cell lines. Some derivatives exhibited higher anticancer activities than the reference drug etoposide, indicating their potential as anticancer agents Ravinaik et al., 2021.
Antimicrobial Applications
- Research by Bektaş et al. (2010) on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including compounds structurally related to the compound of interest, showed that some of these compounds possess good to moderate antimicrobial activities against tested microorganisms Bektaş et al., 2010.
Antidiabetic Screening
- A study conducted by Lalpara et al. (2021) on the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, including compounds similar to N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide, revealed that these synthesized compounds showed promising antidiabetic activity through α-amylase inhibition assay Lalpara et al., 2021.
Luminescent Properties
- Research on the synthesis, structures, and luminescent properties of novel oxadiazole-functionalized europium(III) benzamide complexes by Zhang et al. (2009) indicated that compounds related to N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide can be used as efficient red emitters for luminescent applications. These complexes showed significant red emissions, highlighting their potential in electroluminescent devices Zhang et al., 2009.
properties
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-15-3-2-4-17(13-15)20-23-19(28-24-20)14-22-21(26)16-5-7-18(8-6-16)25-9-11-27-12-10-25/h2-8,13H,9-12,14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQJHJNWWUVRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(morpholin-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS*,7aR*)-1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514604.png)




![N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)

![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)
![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5514675.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5514681.png)

![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5514704.png)
![4-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5514711.png)